molecular formula C12H12FI B2359944 1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287281-14-3

1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2359944
CAS No.: 2287281-14-3
M. Wt: 302.131
InChI Key: VRZJBDIZPMQOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[111]pentane is an organic compound characterized by a bicyclo[111]pentane core substituted with a 2-fluoro-5-methylphenyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors.

    Introduction of the 2-fluoro-5-methylphenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 2-fluoro-5-methylphenylboronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Cross-coupling reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Cross-coupling: Palladium catalysts and ligands, along with appropriate boronic acids or organostannanes, are typically used.

Major Products Formed

    Substitution reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation and reduction: Products include alcohols, ketones, and deiodinated compounds.

    Cross-coupling: Products include various biaryl and alkyl-aryl derivatives.

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a molecular probe in biological studies due to its unique structural features.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core provides rigidity and spatial orientation, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane
  • 1-(2-Methylphenyl)-3-iodobicyclo[1.1.1]pentane
  • 1-(2-Fluoro-5-methylphenyl)-3-bromobicyclo[1.1.1]pentane

Uniqueness

1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, along with an iodine atom on the bicyclo[1.1.1]pentane core. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FI/c1-8-2-3-10(13)9(4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZJBDIZPMQOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C23CC(C2)(C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.